molecular formula C11H14N2O B1367577 4-Piperazin-1-yl-benzaldehyde CAS No. 27913-98-0

4-Piperazin-1-yl-benzaldehyde

Cat. No.: B1367577
CAS No.: 27913-98-0
M. Wt: 190.24 g/mol
InChI Key: BTTAIIUFVILNAC-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-benzaldehyde: is an organic compound with the molecular formula C₁₁H₁₄N₂O . It consists of a benzaldehyde moiety substituted with a piperazine ring at the para position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

4-Piperazin-1-yl-benzaldehyde has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperazin-1-yl-benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperazine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Piperazin-1-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Piperazin-1-yl-benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of sulfite reductase , an enzyme involved in the conversion of sulfites to sulfates. By inhibiting this enzyme, this compound can prevent the toxic effects of sulfite accumulation. Additionally, it can form reversible complexes with transition states of certain reactions, enhancing the reaction rate .

Comparison with Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
  • 4-(Piperazin-1-yl)methylbenzaldehyde
  • 1-Boc-4-(4-formylphenyl)piperazine

Comparison: 4-Piperazin-1-yl-benzaldehyde is unique due to its specific substitution pattern and functional groups. Compared to its analogs, it exhibits distinct reactivity and biological activity. For example, the presence of the piperazine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-piperazin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTAIIUFVILNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546212
Record name 4-(Piperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-98-0
Record name 4-(1-Piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27913-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperazin-1-ylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Piperazin-1-yl-benzaldehyde in the development of the fluorescent probe discussed in the research?

A1: this compound is a key building block in synthesizing one of the four 1,8-naphthyridine derivatives investigated in the study []. Specifically, it reacts with 1,8-naphthyridine via a Knoevenagel condensation reaction to form the derivative named 1c in the paper. This derivative exhibits unique fluorescent properties and selectively accumulates in lysosomes within living cells.

Q2: How does the polarity sensitivity of the 1,8-naphthyridine derivative containing this compound contribute to its application in studying organelles?

A2: The fluorescence intensity of the 1,8-naphthyridine derivative (1c) is inversely proportional to the polarity of its surrounding environment []. This sensitivity allows researchers to visualize and monitor changes in the polarity of lysosomes, providing insights into the organelle's function and its response to various stimuli.

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